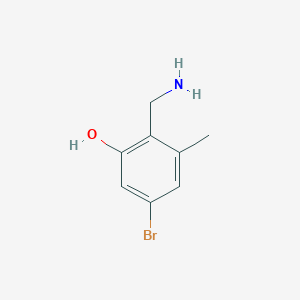

2-(Aminomethyl)-5-bromo-3-methylphenol

Description

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-(aminomethyl)-5-bromo-3-methylphenol |

InChI |

InChI=1S/C8H10BrNO/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,11H,4,10H2,1H3 |

InChI Key |

YADVPQHDBFIVLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CN)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Aminomethyl 5 Bromo 3 Methylphenol

Direct Synthetic Routes

Direct synthesis of 2-(aminomethyl)-5-bromo-3-methylphenol can be approached by strategically ordering the key chemical reactions: aminomethylation and bromination. The starting material for these routes is typically 3-methylphenol (m-cresol). The sequence of these reactions is critical for directing the substituents to the correct positions on the phenol (B47542) ring. A plausible pathway involves the initial regioselective bromination of 3-methylphenol, followed by a directed aminomethylation.

Mannich Reaction Strategies for ortho-Aminomethylation of Phenols

The Mannich reaction is a fundamental method for the C-aminomethylation of acidic compounds, including phenols. nih.gov It introduces an aminomethyl group, or a substituted variant, onto the aromatic ring, typically at the position ortho to the activating hydroxyl group. researchgate.net The classic Mannich reaction involves the condensation of a compound with an active hydrogen (the phenol), formaldehyde (B43269), and a primary or secondary amine. nih.gov

For the synthesis of the target molecule, a precursor such as 4-bromo-3-methylphenol (B31395) would undergo aminomethylation. The strong activating and ortho-directing effect of the hydroxyl group would favor the introduction of the aminomethyl group at the C2 position.

Modern variations of this reaction offer improved selectivity and milder conditions. For instance, copper(II)-catalyzed cross-dehydrogenative coupling (CDC) provides a highly selective method for the ortho-aminomethylation of phenols. nih.govacs.org This approach avoids the need for pre-functionalized reagents and often proceeds under mild conditions with a broad substrate scope. nih.govresearchgate.net Vanadium-catalyzed systems have also been developed for direct and selective ortho-aminomethylation. researchgate.net

Table 1: Comparison of Mannich Reaction Strategies for Phenols

| Strategy | Reagents | Key Features | Reference |

|---|---|---|---|

| Classic Mannich Reaction | Phenol, Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Well-established, versatile for various amines. | nih.govresearchgate.net |

| Cu(II)-Catalyzed CDC | Phenol, Aniline derivatives, Oxidant | High ortho-selectivity, mild conditions, avoids pre-functionalization. | nih.gov |

| V-Catalyzed CDC | Phenol, Aniline derivatives, Oxidant | Coordination of V5+ to the hydroxyl group is crucial for ortho-activation. | researchgate.net |

Regioselective Bromination Approaches for Phenolic Substrates

The bromination of phenols is a classic electrophilic aromatic substitution reaction. However, controlling the regioselectivity can be challenging due to the strong activation of both ortho and para positions by the hydroxyl group. chemistryviews.orgyoutube.com For a substrate like 3-methylphenol, both the hydroxyl and methyl groups activate the ring, making positions 2, 4, and 6 susceptible to attack. To synthesize the required 4-bromo-3-methylphenol intermediate, the bromine must be selectively introduced at the para position relative to the hydroxyl group.

Several methods have been developed to achieve high para-selectivity in phenol bromination:

Solvent Control : Performing the reaction in non-polar solvents like carbon disulfide (CS₂) can suppress the ionization of phenol and reduce the formation of polysubstituted products, favoring monobromination, often at the para position. youtube.com

Mild Brominating Agents : Using reagents that deliver bromine under controlled conditions can enhance selectivity. A system using potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) has been shown to achieve regioselective para-monobromination of phenols with excellent yields. nih.gov

Thioether-Promoted Bromination : A mild and highly regioselective method utilizes trimethylsilyl (B98337) bromide (TMSBr) and specific sulfoxides. The thioether byproduct generated in the reaction promotes the reaction and is thought to interact with the phenol's hydroxyl group via hydrogen bonding, sterically favoring bromination at the para-position. chemistryviews.orgresearchgate.net

Table 2: Selected Methods for Regioselective para-Bromination of Phenols

| Reagent System | Solvent | Key Advantage | Reference |

|---|---|---|---|

| Br₂ | CS₂ | Favors monobromination over polysubstitution. | youtube.com |

| KBr and ZnAl–BrO₃⁻–LDHs | AcOH/H₂O | Excellent regioselectivity and high atom economy with cheap reagents. | nih.gov |

| TMSBr and (4‐ClC₆H₄)₂SO | Acetonitrile | High para-selectivity (up to 99:1), mild room temperature conditions. | chemistryviews.org |

Reductive Amination Pathways for Precursor Synthesis

Reductive amination serves as a powerful alternative for synthesizing amines from carbonyl compounds. wikipedia.orgjocpr.com This pathway would involve the synthesis of a key aldehyde precursor, 5-bromo-2-hydroxy-3-methylbenzaldehyde. This precursor could potentially be formed via ortho-formylation of 4-bromo-3-methylphenol using methods like the Reimer-Tiemann or Duff reaction.

Once the aldehyde is obtained, it can be converted to the target aminomethyl phenol in a one-pot reaction. unive.it This process involves the reaction of the aldehyde with an amine source (such as ammonia (B1221849) for a primary amine) to form an intermediate imine, which is then reduced in situ to the final amine product. wikipedia.orgyoutube.com A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance. organic-chemistry.org

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) : Selective for reducing imines in the presence of aldehydes or ketones. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A mild and effective reagent that works well under slightly acidic conditions. organic-chemistry.org

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is an atom-economical and green method. wikipedia.org

Functional Group Interconversions and Selective Modifications

Beyond direct routes, multi-step synthetic sequences involving functional group interconversions (FGIs) can provide access to the target compound, especially when direct methods face challenges with regioselectivity or compatibility. compoundchem.comvanderbilt.eduorganic-chemistry.org An FGI strategy might involve introducing a functional group that can be later converted into the desired aminomethyl or bromo group.

For example, a synthesis could begin with the nitration of 3-methylphenol. The nitro group, being a meta-director, would need to be positioned carefully. A more viable FGI route could involve:

Ortho-Formylation : Introduction of an aldehyde group ortho to the hydroxyl of 3-methylphenol.

Bromination : Selective bromination of the resulting 2-hydroxy-3-methylbenzaldehyde (B1203309) at the position para to the hydroxyl group.

Reductive Amination : Conversion of the aldehyde group to the aminomethyl group as described in section 2.1.3.

This sequence alters the order of bond formation compared to direct routes and may offer different selectivity profiles. Other FGIs could include the reduction of a nitrile or an azide (B81097) to form the amine, or the conversion of a carboxylic acid to the aminomethyl group via intermediates like amides or isocyanates. vanderbilt.edu

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and waste. nih.gov For the synthesis of this compound, key steps such as bromination and aminomethylation would be targeted for optimization. This process typically involves systematically varying parameters to find the optimal set of conditions. researchgate.netresearchgate.net

Key parameters for optimization include:

Temperature : Affects reaction rates and can influence selectivity between competing pathways.

Solvent : Can impact reagent solubility, reaction rates, and the regiochemical outcome, as seen in phenol bromination. researchgate.net

Catalyst : The choice and loading of a catalyst can dramatically affect reaction efficiency and selectivity. researchgate.net

Reagent Stoichiometry : Adjusting the ratio of reactants can control the extent of reaction and minimize side-product formation. nih.gov

Modern approaches like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors to efficiently map the reaction landscape and identify optimal conditions, outperforming traditional one-factor-at-a-time (OFAT) methods. nih.govnih.gov

Table 3: Illustrative Optimization Parameters for the Mannich Reaction

| Parameter | Variable | Potential Impact | Reference |

|---|---|---|---|

| Catalyst | None, Cu(II), V(V) | Can switch mechanism from classic to CDC, improving ortho-selectivity. | nih.govresearchgate.net |

| Solvent | Ethanol, Dichloromethane, Acetonitrile | Affects solubility and reaction rate; can influence side reactions. | researchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures may increase rate but can lead to byproducts. | |

| Amine Source | Ammonia, Primary/Secondary Amine | Determines the final structure of the aminomethyl group (e.g., -CH₂NH₂, -CH₂NHR). | nih.gov |

Green Chemistry Approaches in Synthesis

Incorporating the principles of green chemistry into the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.gov This involves designing reactions that are safer, more efficient, and produce less waste. wjpmr.com

Key green chemistry considerations for this synthesis include:

Atom Economy : Designing reactions, such as catalytic hydrogenation, where the maximum number of atoms from the reactants are incorporated into the final product. wikipedia.org

Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones minimizes waste. The use of recyclable catalysts, such as the iron-based Lewis acid Aquivion-Fe for reductive amination, is particularly beneficial. unive.it

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. This could involve using water as a solvent where possible or avoiding highly toxic brominating agents. mdpi.comosti.gov

Process Intensification : Developing one-pot reactions that combine multiple steps (e.g., imine formation and reduction in a direct reductive amination) reduces the need for intermediate purification steps, saving energy and materials. unive.it

Renewable Feedstocks : While challenging for this specific molecule, green chemistry principles encourage the exploration of starting materials derived from renewable sources like biomass, which contains phenolic compounds. osti.govresearchgate.net

By applying these principles, the synthesis can be made more sustainable and economically viable.

Chemical Reactivity and Derivatization Strategies of 2 Aminomethyl 5 Bromo 3 Methylphenol

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 2-(Aminomethyl)-5-bromo-3-methylphenol is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. Both are ortho-, para-directing groups. The hydroxyl group, in particular, significantly increases the electron density of the ring, especially at the positions ortho and para to it. byjus.comyoutube.com The methyl group (-CH₃) is also a weak activating, ortho-, para-directing group. Conversely, the bromine atom (-Br) is a deactivating but ortho-, para-directing group. masterorganicchemistry.com

The directing effects of these groups are additive. The positions open for substitution are C4 and C6. The -OH group strongly directs to its ortho (C6) and para (C4) positions. The -CH₂NH₂ group directs to its ortho (C1, C3) and para (C5) positions, which are already substituted. The -Br is at C5, and the -CH₃ is at C3. Considering the powerful activating and directing effect of the hydroxyl group, further electrophilic substitution, such as nitration or further halogenation, would be expected to occur predominantly at the C6 position, which is ortho to the hydroxyl group and sterically accessible. byjus.com Reaction at the C4 position is also possible, being para to the hydroxyl group.

Nucleophilic aromatic substitution, which typically involves the displacement of a leaving group like a halide from an aromatic ring, is generally challenging. wikipedia.orgchemistrysteps.com Such reactions usually require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, the ring is substituted with electron-donating or weakly deactivating groups. Therefore, direct nucleophilic substitution of the bromine atom is highly unfavorable under standard conditions.

Coordination Chemistry with Metal Centers

The presence of both a phenolic oxygen and an amino nitrogen makes this compound an excellent candidate for use as a ligand in coordination chemistry. The hydroxyl and aminomethyl groups can act as Lewis bases, donating lone pairs of electrons to a central metal ion to form stable coordination complexes. bohrium.comugm.ac.id

As a ligand, this compound can function as a bidentate chelating agent, coordinating to a metal center through the phenolic oxygen and the nitrogen of the aminomethyl group. This chelation forms a stable five-membered ring with the metal ion, an entropically favored arrangement. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which forms strong bonds with metal ions. The aminomethyl nitrogen acts as a neutral donor. This combination of a "hard" anionic oxygen donor and a "softer" neutral nitrogen donor allows it to coordinate effectively with a wide range of transition metals. derpharmachemica.comresearchgate.net The steric bulk provided by the methyl group and the electronic influence of the bromo substituent can modulate the stability and geometry of the resulting metal complexes. acs.org

Transition metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like methanol (B129727) or ethanol. frontiersin.orgnih.govcyberleninka.ru The reaction often involves the deprotonation of the phenolic proton, which can be facilitated by the addition of a weak base.

The resulting complexes can be characterized by various analytical and spectroscopic techniques:

Elemental Analysis: Confirms the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: Coordination of the ligand is evidenced by shifts in the vibrational frequencies of the O-H, N-H, and C-O bonds. The disappearance of the broad O-H stretching band indicates deprotonation and coordination of the phenolic oxygen. A shift in the N-H bending vibrations points to the involvement of the amino group in coordination. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal center. For instance, d-d transitions for Cu(II) and Ni(II) complexes are indicative of their geometry (e.g., square planar, tetrahedral, or octahedral). nih.gov

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which reveals the number of unpaired electrons and provides insight into the oxidation state and geometry of the metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II)). researchgate.net

Below is an interactive table with representative data for analogous aminophenol-metal complexes.

| Complex | Metal Ion | Proposed Geometry | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) ν(C-O) | λ_max (nm) (d-d transition) |

| [Cu(L)₂(H₂O)₂] | Cu(II) | Octahedral | 1.85 | ~1280 | ~650 |

| [Ni(L)₂] | Ni(II) | Square Planar | Diamagnetic | ~1275 | ~550 |

| [Zn(L)₂] | Zn(II) | Tetrahedral | Diamagnetic | ~1285 | N/A |

| (Note: 'L' represents a deprotonated bidentate aminophenol-type ligand. Data is illustrative for analogous systems.) |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of the aminomethyl moiety in this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (also known as imines). gsconlinepress.comresearchgate.net This reaction typically occurs under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. gsconlinepress.com

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. The resulting Schiff base ligands are highly versatile, as the electronic and steric properties of the imine can be easily tuned by selecting different aldehydes or ketones. These Schiff bases are themselves important ligands, often exhibiting enhanced coordination ability compared to the parent amine. If derived from salicylaldehyde (B1680747) or its derivatives, for example, they can act as tridentate ligands, coordinating through the phenolic oxygen, the imine nitrogen, and another donor atom. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Type | Key IR Band (cm⁻¹) ν(C=N) |

| This compound | Salicylaldehyde | Schiff Base | ~1620-1640 |

| This compound | Acetone | Schiff Base | ~1650-1665 |

| This compound | Benzaldehyde | Schiff Base | ~1625-1645 |

| (Note: Data is illustrative based on typical values for Schiff base formation.) |

Polymerization and Oligomerization Reactions for Material Precursors

The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it a potential monomer for the synthesis of polymers and oligomers. Several polymerization pathways can be envisioned.

Oxidative Polymerization: Aminophenols are known to undergo chemical or electrochemical oxidative polymerization to produce polymers with structures analogous to polyaniline and polyphenylene oxide. mdpi.comderpharmachemica.comtandfonline.com The oxidation can lead to the formation of C-C, C-N, or C-O linkages between monomer units, resulting in complex, often ladder-type, polymer structures. researchgate.net The resulting polymers are often electroactive and can exhibit semiconducting properties. mdpi.comresearchgate.net

Condensation Polymerization: The amino and hydroxyl groups can participate in step-growth polymerization reactions. For example, reaction with dicarboxylic acids or their derivatives could lead to the formation of poly(amide-ester)s. Reaction with phosgene (B1210022) or its equivalents could yield polyurethanes or polycarbonates, although the reactivity of the phenolic hydroxyl group is a factor.

Oligomerization: Controlled polymerization can lead to the formation of well-defined oligomers. For instance, coupling reactions of substituted phenols can produce oligomers of p-phenylene oxides. tandfonline.com Additionally, mono-functional benzoxazines, which are synthesized from phenols and amines, can undergo thermally activated ring-opening oligomerization. rsc.orgresearchgate.net Given its structure, this compound could be a precursor to such reactive monomers. These oligomers can serve as building blocks for more complex supramolecular structures or as precursors for high-performance materials. tandfonline.com

Structure Property Relationship Investigations of 2 Aminomethyl 5 Bromo 3 Methylphenol and Its Derivatives

Influence of Substituents on Electronic and Steric Properties

The electronic and steric characteristics of 2-(Aminomethyl)-5-bromo-3-methylphenol are governed by the cumulative effects of its three substituents on the phenol (B47542) ring: an aminomethyl group (-CH₂NH₂), a bromine atom (-Br), and a methyl group (-CH₃).

Electronic Effects: The influence of substituents on the aromatic ring can be quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a group through inductive and resonance effects. viu.caresearchgate.net

Aminomethyl Group (-CH₂NH₂): Positioned ortho to the hydroxyl group, the aminomethyl group is generally considered electron-donating. The nitrogen's lone pair can participate in resonance, increasing the electron density of the aromatic ring. This effect tends to decrease the acidity of the phenolic proton compared to unsubstituted phenol.

Methyl Group (-CH₃): Located meta to the hydroxyl group, the methyl group is a weak electron-donating group primarily through an inductive effect. This further increases the ring's electron density and decreases the phenol's acidity.

Bromine Atom (-Br): Situated para to the hydroxyl group, bromine exerts a dual influence. It is inductively electron-withdrawing due to its high electronegativity, which would typically increase the phenol's acidity. However, its lone pairs can participate in resonance, donating electron density to the ring. For halogens, the inductive effect generally outweighs the resonance effect, making it a net deactivating, though ortho, para-directing, group. researchgate.net

The combined electronic influence of these groups modulates the charge distribution and reactivity of the molecule. The electron-donating aminomethyl and methyl groups work in opposition to the electron-withdrawing nature of the bromine atom, influencing the pKa of the hydroxyl group and the nucleophilicity of the aromatic ring. semanticscholar.org

Steric Effects: The spatial arrangement of the substituents significantly impacts the molecule's properties.

Ortho Effect: The presence of both the aminomethyl and methyl groups adjacent to the hydroxyl group introduces steric hindrance. nih.gov This "ortho effect" can force the hydroxyl group slightly out of the plane of the benzene (B151609) ring, which may alter its interaction with the aromatic π-system and its hydrogen-bonding capabilities. researchgate.netwikipedia.org Steric congestion around the reaction center can also influence the molecule's reactivity with other reagents. nih.gov

Table 1: Estimated Electronic and Steric Influence of Substituents on the Phenol Ring

| Substituent | Position (relative to -OH) | Electronic Effect | Steric Effect |

| -CH₂NH₂ | ortho | Electron-donating (Resonance/Inductive) | Significant |

| -CH₃ | meta | Weakly electron-donating (Inductive) | Moderate |

| -Br | para | Electron-withdrawing (Inductive > Resonance) | Minimal |

Conformational Analysis and Molecular Dynamics Studies

Conformational Analysis: The most significant conformational feature is the potential for a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the nitrogen atom of the ortho-aminomethyl group. This interaction would result in a stable, six-membered ring-like structure. acs.org Computational techniques like Density Functional Theory (DFT) would be employed to:

Calculate the potential energy surface by rotating the C-O and C-CH₂NH₂ bonds.

Identify the lowest energy conformer, which would almost certainly be the one stabilized by the intramolecular hydrogen bond.

Determine the energy barrier for rotation, indicating the flexibility of the side chains.

Molecular Dynamics (MD) Studies: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in a solvent. nih.govmdpi.com These simulations model the movements of atoms over time and could be used to:

Assess the stability and lifetime of the intramolecular hydrogen bond in the presence of solvent molecules.

Analyze the solvation shell and how water or other solvent molecules interact with the different functional groups.

Spectroscopic Analysis Techniques for Structural Elucidation

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic methods. The expected spectral data are inferred from closely related structures like 2-amino-5-bromo-3-methylphenol (B6228955) and general principles for substituted phenols. chemicalbook.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show distinct signals for the two aromatic protons, the phenolic -OH proton, the benzylic -CH₂- protons, the amine -NH₂ protons, and the methyl -CH₃ protons. The chemical shifts would be influenced by the electronic environment created by the substituents.

¹³C NMR: The spectrum would display eight unique carbon signals: six for the aromatic ring carbons and one each for the aminomethyl and methyl carbons. The positions of the signals would confirm the substitution pattern on the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic-H | 6.5 - 7.5 | C-OH | 150 - 158 |

| -OH | 4.5 - 6.0 (broad) | C-Br | 110 - 120 |

| -CH₂- | ~3.8 | Aromatic C-H | 115 - 135 |

| -NH₂ | 1.5 - 3.0 (broad) | Aromatic C-Subst. | 120 - 140 |

| -CH₃ | ~2.2 | -CH₂- | 40 - 50 |

| -CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:

A broad band around 3200-3400 cm⁻¹ for the O-H stretch, likely showing evidence of hydrogen bonding.

Medium bands in the 3300-3500 cm⁻¹ region corresponding to N-H stretching of the primary amine.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and aminomethyl groups just below 3000 cm⁻¹.

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

C-O stretching around 1200-1250 cm⁻¹.

A C-Br stretching band in the fingerprint region, typically below 600 cm⁻¹.

UV-Vis Spectroscopy: Phenols exhibit characteristic π→π* transitions in the UV region. bioone.org Compared to unsubstituted phenol, which has absorption bands around 210 nm and 270 nm, the spectrum of this compound is expected to show a bathochromic (red) shift. nih.govresearchgate.net This shift is due to the combined effect of the substituents extending the conjugated π-system of the benzene ring.

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern.

The mass spectrum would show a prominent molecular ion peak (M⁺).

A crucial feature would be an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). nih.govnist.gov

Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the C-Br bond.

X-ray Crystallography Studies for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, the technique would provide precise data on:

Molecular Conformation: It would confirm the planarity of the benzene ring and the exact conformation of the aminomethyl and hydroxyl groups, including verification of the intramolecular O-H···N hydrogen bond.

Bond Parameters: Accurate measurements of all bond lengths and angles would be obtained. researchgate.net

Crystal Packing: The analysis would reveal how individual molecules arrange themselves in the crystal lattice. This packing is dictated by intermolecular forces, primarily intermolecular hydrogen bonds involving the hydroxyl and amino groups (e.g., N-H···O). nih.gov These interactions would likely link the molecules into chains, sheets, or a more complex three-dimensional network.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of this compound is primarily related to the redox activity of the phenol moiety. Phenols can be electrochemically oxidized, typically in an irreversible process, to form phenoxyl radicals. nih.gov

Oxidation Potential: The ease of this oxidation is highly dependent on the substituents.

Electron-donating groups, like the aminomethyl and methyl groups, increase the electron density on the ring, making the molecule easier to oxidize and thus lowering its oxidation potential compared to unsubstituted phenol. ua.esresearchgate.net

Electron-withdrawing groups, like bromine, make oxidation more difficult, tending to increase the oxidation potential. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Aminomethyl 5 Bromo 3 Methylphenol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on solving the Schrödinger equation with certain approximations, can elucidate the fundamental molecular and electronic properties of 2-(Aminomethyl)-5-bromo-3-methylphenol. These calculations can predict the molecule's three-dimensional geometry with high accuracy, including bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule is key to understanding its stability and reactivity. For this compound, quantum chemical calculations can determine the distribution of electrons within the molecule, often visualized through electron density maps. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Note: The values in this table are illustrative as specific published research on this compound is not available.

Prediction of Reactivity Profiles and Reaction Mechanisms

Theoretical calculations can predict the most likely sites for chemical reactions on the this compound molecule. Reactivity descriptors, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, can be calculated to identify which atoms are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and for designing new synthetic pathways.

For instance, the electron-rich aromatic ring, influenced by the hydroxyl, aminomethyl, and methyl substituents, is expected to be reactive towards electrophiles. The precise positions of reactivity, however, would be determined by the interplay of the electronic effects of all substituents. Computational models can also be used to map out the potential energy surface of a reaction, allowing for the determination of transition state structures and activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.

Molecular Modeling of Intermolecular Interactions (e.g., Ligand-Receptor Binding, without biological outcome)

Molecular modeling techniques, such as molecular docking, can be used to study how this compound might interact with other molecules, including proteins and other biological macromolecules. These models can predict the preferred binding orientation of the molecule within a receptor's binding site and estimate the strength of the interaction.

The key intermolecular forces at play would include hydrogen bonds (from the hydroxyl and amino groups), halogen bonds (from the bromine atom), and van der Waals interactions. Understanding these non-covalent interactions is crucial for fields such as materials science and rational drug design. While this article does not delve into biological outcomes, the principles of ligand-receptor binding are fundamental to understanding the molecule's potential for specific molecular recognition.

Density Functional Theory (DFT) Applications for Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that can predict a wide range of properties for molecules like this compound with a good balance of accuracy and computational cost. nih.gov DFT calculations can be used to predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Other physicochemical properties that can be predicted using DFT include, but are not limited to, ionization potential, electron affinity, and polarizability. These properties are essential for understanding the molecule's behavior in different chemical environments.

Table 2: Properties of this compound Predictable by DFT (Illustrative)

| Property | Type of Information Provided |

|---|---|

| Vibrational Frequencies | Predicted IR and Raman spectra for structural identification |

| NMR Chemical Shifts | Predicted 1H and 13C NMR spectra for structural elucidation |

| Electronic Transitions | Predicted UV-Vis absorption spectrum |

| Ionization Potential | Energy required to remove an electron |

Note: The values in this table are illustrative as specific published research on this compound is not available.

In Silico Design of Novel Derivatives with Tuned Properties

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. researchgate.netindexcopernicus.com Starting with the structure of this compound, computational methods can be used to systematically modify its chemical structure and predict how these changes will affect its properties. For example, one could computationally explore replacing the bromine atom with other halogens or moving the substituents to different positions on the phenol (B47542) ring.

This approach allows for the rapid screening of a large number of virtual compounds, identifying promising candidates for synthesis and experimental testing. This can significantly accelerate the discovery and development of new materials and molecules with tailored electronic, chemical, or physical properties. The goal of such in silico design would be to fine-tune the molecule's characteristics for specific applications.

Potential Research Applications in Advanced Chemical Systems

Role as a Key Building Block in Complex Organic Molecule Synthesis

The multifunctionality of 2-(Aminomethyl)-5-bromo-3-methylphenol makes it a promising starting material or intermediate in the synthesis of more complex organic molecules. The presence of the phenolic hydroxyl, the primary amine, and the reactive aromatic ring allows for a variety of chemical transformations. Brominated phenols and their derivatives are widely utilized in the synthesis of heterocyclic compounds, which are major constituents of many medicinal compounds. researchgate.net

The hydroxyl and aminomethyl groups can be readily derivatized. For instance, the phenolic hydroxyl can undergo etherification or esterification reactions, while the amine can be acylated, alkylated, or used in the formation of imines and Schiff bases. The aromatic ring itself is susceptible to further electrophilic substitution, and the bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.net This allows for the introduction of a wide range of substituents, enabling the construction of intricate molecular architectures. oregonstate.edu The synthesis of highly substituted phenols is of paramount interest to organic, medicinal, and polymer chemists due to the significant influence of ring substitution on the properties of the resulting molecules. oregonstate.edu

The strategic placement of the functional groups could also allow for intramolecular reactions, leading to the formation of heterocyclic structures such as benzoxazines or other fused ring systems. These types of reactions are of great importance in medicinal chemistry for creating novel molecular scaffolds. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Product Class |

|---|---|---|

| Phenolic -OH | Etherification, Esterification | Aryl ethers, Aryl esters |

| Aminomethyl -NH2 | Acylation, Alkylation, Imine formation | Amides, Secondary/Tertiary amines, Schiff bases |

| Aromatic C-Br | Suzuki, Heck, Sonogashira coupling | Biaryls, Substituted alkenes, Alkynyl arenes |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted phenols |

| Intramolecular | Cyclization | Benzoxazines, other heterocycles |

Catalysis Applications

The structure of this compound is well-suited for applications in both homogeneous and heterogeneous catalysis, primarily through its ability to act as a ligand for metal centers.

Homogeneous catalysis involves a catalyst in the same phase as the reactants, often as a soluble organometallic complex. wikipedia.org The aminomethyl and hydroxyl groups of this compound can act as a bidentate ligand, chelating to a metal ion. This chelation can enhance the stability and modulate the reactivity of the metal center. nih.gov For example, aminomethylphosphines, which are structurally related, have been used to prepare complexes with transition metals like rhodium and platinum for use in catalytic hydrogenation and hydroformylation. le.ac.uk

Similarly, Schiff base ligands, which could be readily formed from the amine group of this molecule, are known to form stable complexes with a variety of metals, finding application in oxidation and other catalytic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by the substituents on the aromatic ring. Homogeneous gold catalysis, for instance, often relies on the electronic nature of ligands to activate substrates. mdpi.com

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound could be immobilized onto a solid support. This can be achieved by covalently bonding the molecule to materials like silica, polymers, or magnetic nanoparticles. nih.gov The functional groups provide convenient points of attachment. Once immobilized, the molecule can serve as a ligand for catalytically active metal ions. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.gov

For instance, substituted phenols have been used in the fabrication of Co-N-C heterogeneous catalysts for selective oxidation reactions. rsc.org The resulting material could potentially be used in various organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The porous nature of some supports can also contribute to the catalytic process by influencing substrate selectivity.

Advanced Materials Science and Engineering

The unique combination of functional groups in this compound makes it a valuable monomer or precursor for the synthesis of advanced materials with tailored properties.

Aminophenols are known precursors for the synthesis of functional polymers. mdpi.comresearchgate.net For example, the polymerization of aminophenols can lead to polyaniline-like derivatives with interesting electronic and optical properties. mdpi.comresearchgate.net The presence of the bromine atom in this compound offers a route to further functionalization of the resulting polymer through post-polymerization modification. researchgate.netacs.org This could involve introducing other functional groups via the carbon-bromine bond, allowing for the fine-tuning of the polymer's properties for specific applications. researchgate.net

Furthermore, bromine-containing polymers can exhibit enhanced properties such as flame retardancy and antimicrobial activity. dma.dp.ua The incorporation of this molecule into a polymer backbone could therefore impart these desirable characteristics.

Table 2: Potential Properties of Polymers Derived from this compound

| Structural Feature | Resulting Polymer Property | Potential Application |

|---|---|---|

| Aminophenol backbone | Conductivity, Redox activity | Sensors, Energy storage |

| Bromine substituent | Flame retardancy | Fire-resistant materials |

| Bromine substituent | Antimicrobial activity | Antiseptic materials, Coatings |

| Reactive sites (-OH, -NH2, -Br) | Post-polymerization functionalization | Stimuli-responsive materials, Drug delivery |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

The structure of this compound makes it a potential candidate for use as a functionalized linker in the synthesis of MOFs and COFs. The hydroxyl and aminomethyl groups can coordinate to metal centers in MOFs or form covalent bonds (e.g., imine or amide linkages) in COFs. mdpi.comresearchgate.net The presence of the bromine and methyl groups would project into the pores of the resulting framework, influencing its chemical environment and properties. For instance, amino-functionalized linkers are known to enhance the photocatalytic activity and CO2 capture capabilities of MOFs and COFs. researchgate.netnih.gov The design of linkers with specific functional groups is a key strategy for controlling the structure and function of these advanced materials. rsc.org

Optoelectronic Material Precursors (e.g., OLEDs)

Currently, there is a notable absence of publicly available scientific literature detailing the specific application of this compound as a precursor for optoelectronic materials, including Organic Light Emitting Diodes (OLEDs). While substituted phenolic and aromatic amine structures are of broad interest in the development of materials for optoelectronics, dedicated research findings on the synthesis and characterization of materials derived from this specific compound for such applications have not been reported in peer-reviewed journals or conference proceedings. The potential utility of a compound in this field would theoretically hinge on its ability to be incorporated into larger conjugated systems that exhibit desirable photophysical properties, such as high quantum yields and tunable emission spectra. However, without experimental data or theoretical modeling specific to this compound, any discussion of its role as an OLED precursor would be purely speculative.

Development of Analytical Reagents and Sensors (Focus on methodology, not specific analytes or clinical diagnostics)

Similarly, a thorough review of scientific databases and chemical literature reveals no specific methodologies for the use of this compound in the development of analytical reagents or sensors. The development of a chemical sensor methodology typically involves the immobilization of a reagent on a transducer to produce a measurable signal upon interaction with a target molecule. The functional groups present in this compound, namely the aminomethyl, bromo, and hydroxyl groups on a phenol (B47542) ring, could theoretically be exploited for various detection principles. For instance, the phenolic hydroxyl group could be used in electrochemical sensing methods through its oxidation, or the amino group could serve as a binding site in certain receptor-based sensors. However, no published research has specifically outlined or investigated a methodological approach that leverages this compound for the design and fabrication of analytical sensors. Therefore, detailed research findings on its application in this area are not available.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Methodologies

The presence of a stereocenter in 2-(Aminomethyl)-5-bromo-3-methylphenol, once the aminomethyl group is further functionalized, highlights the importance of developing asymmetric synthetic methods to produce enantiomerically pure forms of its derivatives. Chiral 1,2-amino alcohols and their analogs are crucial building blocks in the pharmaceutical industry and serve as ligands in asymmetric catalysis. nih.govrsc.org Future research could focus on establishing stereoconvergent 2-aza-Cope rearrangements or employing chiral phosphoric acids to achieve dynamic kinetic resolutions, methodologies that have proven successful for other complex amines. nih.gov

Another promising avenue is the asymmetric dearomatization of phenolic precursors, which could provide access to chiral cyclohexadienone intermediates that can then be converted to the target molecule. rsc.org The development of such methodologies would be a significant step forward, enabling the exploration of the stereospecific interactions of the compound's derivatives in biological systems and their application as chiral ligands or catalysts. mdpi.com

Exploration of Novel Coordination Complex Applications

The aminomethyl and phenolic hydroxyl groups of this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. researchgate.netderpharmachemica.com The electronic properties of the ligand can be fine-tuned by the bromo and methyl substituents on the aromatic ring, which in turn would influence the geometric and electronic structures of the resulting metal complexes.

Future investigations could explore the synthesis and characterization of coordination complexes with a variety of transition metals, such as copper, cobalt, and nickel. derpharmachemica.comresearchgate.net These novel complexes could be screened for catalytic activity in a range of organic transformations, including cross-coupling reactions, oxidation reactions mimicking enzymatic processes, and polymerization catalysis. researchgate.net The presence of the bromine atom also offers a site for post-coordination modification, potentially leading to the formation of multifunctional materials with interesting magnetic or optical properties.

Integration into Self-Assembled Supramolecular Architectures

The functional groups on this compound are capable of participating in a variety of non-covalent interactions, including hydrogen bonding (N-H···O, O-H···N), halogen bonding (C-Br···O/N), and π-π stacking. These interactions could be harnessed to construct intricate self-assembled supramolecular architectures. mdpi.comresearchgate.net

Future research could focus on crystallographic studies to understand the packing arrangements and dominant intermolecular interactions in the solid state. researchgate.netnih.gov By modifying the aminomethyl group or introducing other interacting moieties, it may be possible to direct the self-assembly process to form specific structures such as helical stacks, layered sheets, or porous frameworks. researchgate.net These supramolecular materials could have potential applications in areas like molecular recognition, gas storage, and organic electronics.

Advanced Computational Design for Rational Material Discovery

Computational chemistry offers a powerful tool for predicting the physicochemical properties of this compound and its derivatives, thereby guiding experimental efforts. lp.edu.uanih.gov Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, antioxidant potential, and reactivity. researchgate.net Such studies can provide insights into how substituents on the aromatic ring affect properties like bond dissociation enthalpies and ionization potentials, which are crucial for antioxidant activity. lp.edu.ua

Furthermore, computational modeling can be used to design novel molecules based on the this compound scaffold with tailored properties for specific applications. mdpi.com For example, by screening a virtual library of derivatives, it may be possible to identify candidates with enhanced affinity for specific protein targets or with optimized electronic properties for use in organic electronic devices. nih.gov This rational design approach can accelerate the discovery of new functional materials and reduce the need for extensive trial-and-error synthesis.

Cross-Disciplinary Research Opportunities in Sustainable Chemistry

The principles of green chemistry can be applied to both the synthesis and application of this compound, opening up cross-disciplinary research opportunities. rsc.orgacs.org A key area for future work is the development of more environmentally benign synthetic routes. This could involve exploring catalytic methods that avoid the use of stoichiometric reagents, employing greener solvents, or developing electrochemical synthesis techniques. rsc.orgtandfonline.com

Moreover, this compound could serve as a versatile building block for the synthesis of sustainable polymers or functional materials. Its phenolic structure suggests potential for use in creating bio-based resins or polymers with inherent flame-retardant properties due to the presence of bromine. Investigating the lifecycle of materials derived from this compound, including their biodegradability and recyclability, would be a crucial aspect of this research, contributing to the development of a more circular chemical economy.

Q & A

Q. What experimental controls are critical when studying the compound’s skin sensitization potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.